[2-(Chloromethyl)-3-decyloxiran-2-yl](trimethyl)silane
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Overview
Description
2-(Chloromethyl)-3-decyloxiran-2-ylsilane: is an organosilicon compound characterized by the presence of a chloromethyl group, a decyloxirane ring, and a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-3-decyloxiran-2-ylsilane typically involves the reaction of chloromethyltrimethylsilane with a suitable epoxide precursor under controlled conditions. The reaction is often catalyzed by a Lewis acid, such as boron trifluoride etherate, to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process typically includes the purification of the product through distillation or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloromethyl group in 2-(Chloromethyl)-3-decyloxiran-2-ylsilane can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or alcohols, to form corresponding substituted products.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to introduce additional functional groups.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of alcohol derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium hydroxide in polar aprotic solvents.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
- Substituted silanes
- Oxidized derivatives with additional functional groups
- Reduced alcohol derivatives
Scientific Research Applications
Chemistry: In organic synthesis, 2-(Chloromethyl)-3-decyloxiran-2-ylsilane is used as a building block for the synthesis of more complex molecules
Biology and Medicine: The compound’s ability to form stable silane bonds makes it useful in the modification of biomolecules for research purposes. It can be used to create silane-based linkers for attaching biomolecules to surfaces, facilitating studies in bioconjugation and surface chemistry.
Industry: In the materials science industry, 2-(Chloromethyl)-3-decyloxiran-2-ylsilane is employed in the production of silane coupling agents, which enhance the adhesion between inorganic fillers and organic polymers. This application is particularly relevant in the manufacturing of composite materials.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-3-decyloxiran-2-ylsilane involves the reactivity of its functional groups. The chloromethyl group can participate in nucleophilic substitution reactions, while the epoxide ring can undergo ring-opening reactions. The trimethylsilyl group provides stability and can be used to protect reactive sites during synthetic transformations.
Molecular Targets and Pathways:
Nucleophilic Substitution: The chloromethyl group is targeted by nucleophiles, leading to the formation of new carbon-nucleophile bonds.
Ring-Opening Reactions: The epoxide ring can be opened by nucleophiles, resulting in the formation of diols or other functionalized products.
Comparison with Similar Compounds
Chloromethyltrimethylsilane: Similar
Properties
CAS No. |
61628-48-6 |
---|---|
Molecular Formula |
C16H33ClOSi |
Molecular Weight |
305.0 g/mol |
IUPAC Name |
[2-(chloromethyl)-3-decyloxiran-2-yl]-trimethylsilane |
InChI |
InChI=1S/C16H33ClOSi/c1-5-6-7-8-9-10-11-12-13-15-16(14-17,18-15)19(2,3)4/h15H,5-14H2,1-4H3 |
InChI Key |
BHMYMPVQPGJQMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1C(O1)(CCl)[Si](C)(C)C |
Origin of Product |
United States |
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